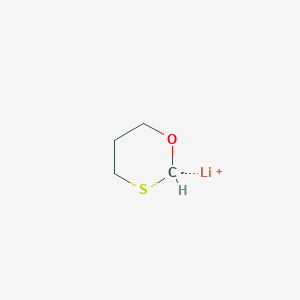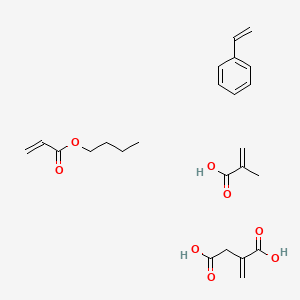![molecular formula C11H17N3O2 B14488926 8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione CAS No. 64192-76-3](/img/structure/B14488926.png)
8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired enantiomeric purity and yield .
Chemical Reactions Analysis
8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its tropane alkaloid core .
Comparison with Similar Compounds
8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic core but lacks the spiro and imidazolidine functionalities.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This derivative has a chlorine substituent, which alters its chemical reactivity and biological activity.
3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound features a benzoyloxy group, which impacts its solubility and interaction with biological targets.
The uniqueness of 8-Ethyl-2’H,5’H-spiro[8-azabicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64192-76-3 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
8-ethylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H17N3O2/c1-2-14-7-3-4-8(14)6-11(5-7)9(15)12-10(16)13-11/h7-8H,2-6H2,1H3,(H2,12,13,15,16) |
InChI Key |
DZAIOOLNSUUMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CCC1CC3(C2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



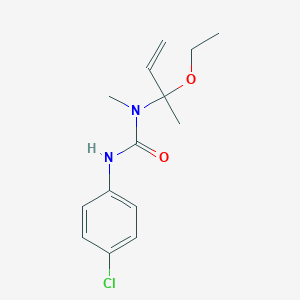
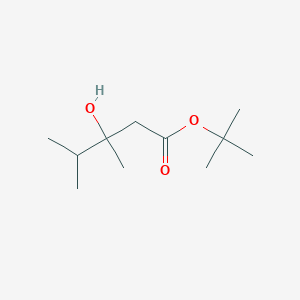
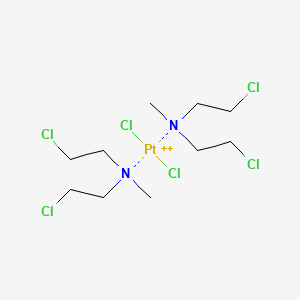
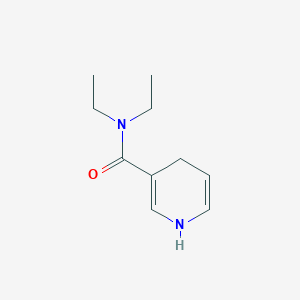
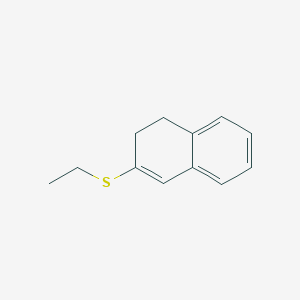
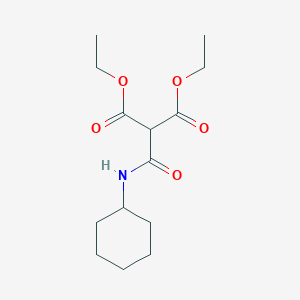


![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)


